molecular formula C10H14N2O2 B188902 4-tert-Butyl-2-nitroaniline CAS No. 6310-19-6

4-tert-Butyl-2-nitroaniline

Cat. No. B188902
CAS RN: 6310-19-6
M. Wt: 194.23 g/mol
InChI Key: YXTJXBPEGJNGKV-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-nitroaniline is a chemical compound with the molecular formula C10H14N2O2 . It is a sterically hindered aniline .


Synthesis Analysis

The synthesis of 4-tert-Butyl-2-nitroaniline involves stirring nitro aryl compound in the presence of CPIP under a hydrogen atmosphere in ethanol for 6 hours .


Molecular Structure Analysis

The molecule contains a total of 28 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 4-tert-Butyl-2-nitroaniline are substitution, addition, and oxidation . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

4-tert-Butyl-2-nitroaniline has a molecular weight of 194.23 . It has a predicted boiling point of 302.8±30.0 °C and a predicted density of 1.140±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C and appears as a crystalline powder .

Scientific Research Applications

Nitroxides in Biophysics and Structural Biology

Nitroxides, like 4-tert-Butyl-2-nitroaniline, are widely used as molecular probes and labels in biophysics, structural biology, and biomedical research. Their resistance to chemical reduction is vital for these applications. For example, the redox properties of nitroxides, which depend on ring size and substituents, were studied in molecules like 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl (Zhurko et al., 2020).

Hetero-Cope Rearrangement in Synthesis

The hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine offers a method for synthesizing water-soluble stable free radicals, like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate (Marx & Rassat, 2002).

Regioselective Ring Nitration

Regioselective ring nitration of N-alkyl anilines, using tert-butyl nitrite, efficiently produces synthetically useful N-nitroso N-alkyl nitroanilines, which can be converted into N-alkyl phenylenediamines and N-alkyl nitroanilines (Chaudhary et al., 2018).

Para-Nitrosation in Aqueous Solution

4-tert-Butyl-2-nitroaniline undergoes para-nitrosation in aqueous media, forming derivatives like 2,6-di-tert-butyl-4-nitrosoaniline and N, 2-di-tert-butyl-4-nitrosoaniline, which exhibit the nitroso-amino structure (Hoefnagel & Wepster, 1989).

Biotransformation of Dinitroaniline Herbicide

4-tert-Butyl-2-nitroaniline is a component of the persistent dinitroaniline herbicide butralin. A study on butralin-degrading bacteria led to the discovery of a novel mechanism for its biotransformation (Ghatge et al., 2020).

Safety And Hazards

This chemical is considered hazardous. It is advised to avoid ingestion and inhalation, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-tert-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTJXBPEGJNGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212438
Record name 4-tert-Butyl-2-nitroaniline
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2-nitroaniline

CAS RN

6310-19-6
Record name 4-(1,1-Dimethylethyl)-2-nitrobenzenamine
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Record name 4-tert-Butyl-2-nitroaniline
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Record name 6310-19-6
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Record name 4-tert-Butyl-2-nitroaniline
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Record name 4-tert-butyl-2-nitroaniline
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Synthesis routes and methods

Procedure details

A reactor was charged with methanol (13.5 L) and N-(4-tert-butyl-2-nitrophenyl) acetamide (Preparation 109, 7.0 kg, 29.6 mol). The mixture was stirred for ten minutes then a solution of 30% sodium methoxide in methanol (6.49 L, 35.5 mol) was added slowly at room temperature. The mixture was heated slowly to reflux and held at that temperature for two hours. The methanol was distilled to dryness under vacuum at 50-55° C. and the solids cooled to room temperature. The residue was stirred in water (35 L) for one hour and the solids collected by filtration, washed with water (14 L), and dried at 45-50° C. to provide 5.3 kg of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.49 L
Type
solvent
Reaction Step One
Quantity
7 kg
Type
reactant
Reaction Step Two
Quantity
13.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
H Gan - ChemistrySelect, 2020 - Wiley Online Library
… 4-tert-Butyl-2-nitroaniline (5 h) afforded 6 ha in 51% yield. N-substituted nitroanilines 5 i-5 k provided 6 ia-6 ka, 6 je in moderate to good yields. …
MM Bittner, SV Lindeman, CV Popescu… - Inorganic …, 2014 - ACS Publications
… The resulting 15 N-labeled 4-tert-butyl-2-nitroaniline (300 mg, 1.54 mmol) was dissolved in MeOH (20 mL), and 5% Pd/C catalyst (90 mg) was added. The mixture was stirred under H 2 (…
Number of citations: 40 pubs.acs.org
PS Gunasekera, SN MacMillan… - Journal of Coordination …, 2021 - Taylor & Francis
Herein, we report a bulky variant of a bis-benzimidazole carboxylate ligand. The five-position of the benzimidazole groups were substituted with tertiary butyl groups with the intention of …
Number of citations: 1 www.tandfonline.com
Y Li, W Lin, SC Chai, J Wu, K Annu… - Journal of Medicinal …, 2022 - ACS Publications
The pregnane X receptor (PXR) is a key regulator of drug metabolism. Many drugs bind to and activate PXR, causing adverse drug responses. This suggests that PXR inhibitors have …
Number of citations: 3 pubs.acs.org
L Cao, R Jiang, Y Zhu, X Wang, Y Li… - European Journal of …, 2014 - Wiley Online Library
… Treatment of 4-tert-butyl-2-nitroaniline (1) with ICl gave compound 2, which was treated with NaNO 2 in H 2 SO 4 and ethanol to yield 3. Reduction of the nitro group with SnCl 2 …
ED RED - Citeseer
… The degradate DNTBA was also identified in an earlier soil metabolism study along with the presence of N-sec-butyl-4-tertbutyl-2-nitroaniline, the mononitro derivative of butralin. Other …
Number of citations: 2 citeseerx.ist.psu.edu
V Kumar, MF Wempe, JW Lightner, PJ Rice… - Medical Research …, 2015 - esmed.org
… ), zinc-copper (Zn-Cu) couple, trichloroacetyl chloride (TCAC), Ti(iPrO)4, sodium cyano-borohydride (NaCNBH3), 2iodopropane, 10% Pd on Carbon (Pd/C), 4tert-butyl-2-nitroaniline, …
Number of citations: 1 esmed.org
D Li, Z Zhang, Y Li, X Wang, H Zhong… - Journal of Medicinal …, 2023 - ACS Publications
A novel series of benzamide derivatives were successively designed and synthesized prepared from the pyridazinone scaffold. Among them, (S)-17b, demonstrated potent inhibitory …
Number of citations: 3 pubs.acs.org
Y Zheng - 2018 - core.ac.uk
This thesis details the synthesis of three classes of chiral octahedral metal complexes and their applications in asymmetric catalysis. In the first section, two new octahedral chiral-at-…
Number of citations: 2 core.ac.uk
J Shelton, X Lu, JA Hollenbaugh, JH Cho… - Chemical …, 2016 - ACS Publications
Nucleoside, nucleotide, and base analogs have been in the clinic for decades to treat both viral pathogens and neoplasms. More than 20% of patients on anticancer chemotherapy …
Number of citations: 308 pubs.acs.org

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